molecular formula C5H7IN2O2 B12361520 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-

2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-

Cat. No.: B12361520
M. Wt: 254.03 g/mol
InChI Key: COOQVNIPRCFCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl-, also known as 5-Iodo-6-Methyluracil, is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyrimidine ring. It has a molecular formula of C5H5IN2O2 and a molecular weight of approximately 252.01 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- typically involves the iodination of 6-methyluracil. One common method includes the reaction of 6-methyluracil with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as a nucleobase analog in genetic studies and as a probe in nucleic acid research.

    Medicine: Explored for its potential antiviral and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The iodine atom and the methyl group can influence the compound’s binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in DNA replication or repair, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,4(1H,3H)-Pyrimidinedione, 5-iodo-6-methyl- is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C5H7IN2O2

Molecular Weight

254.03 g/mol

IUPAC Name

5-iodo-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h2-3H,1H3,(H2,7,8,9,10)

InChI Key

COOQVNIPRCFCIO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NC(=O)N1)I

Origin of Product

United States

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